molecular formula C28H16N2O3 B12696942 2-(4-(2-Benzofuryl)phenyl)-5-naphtho(2,3-b)furan-2-yl-1,3,4-oxadiazole CAS No. 94138-69-9

2-(4-(2-Benzofuryl)phenyl)-5-naphtho(2,3-b)furan-2-yl-1,3,4-oxadiazole

Cat. No.: B12696942
CAS No.: 94138-69-9
M. Wt: 428.4 g/mol
InChI Key: JHGWRYNCGDMRHX-UHFFFAOYSA-N
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Description

EINECS 302-985-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 302-985-5 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, which are crucial for its applications.

Industrial Production Methods

Industrial production of EINECS 302-985-5 often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous production techniques, depending on the demand and application of the compound.

Chemical Reactions Analysis

Types of Reactions

EINECS 302-985-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

EINECS 302-985-5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a tool for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 302-985-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

EINECS 302-985-5 can be compared with other similar compounds listed in the EINECS inventory, such as:

    Amyl nitrite: (EINECS 203-770-8)

    Bismuth tetroxide: (EINECS 234-985-5)

    Mercurous oxide: (EINECS 239-934-0)

Uniqueness

The uniqueness of EINECS 302-985-5 lies in its specific chemical structure and properties, which determine its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or specificity for certain applications.

Properties

CAS No.

94138-69-9

Molecular Formula

C28H16N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

2-benzo[f][1]benzofuran-2-yl-5-[4-(1-benzofuran-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C28H16N2O3/c1-2-6-20-14-25-22(13-19(20)5-1)16-26(32-25)28-30-29-27(33-28)18-11-9-17(10-12-18)24-15-21-7-3-4-8-23(21)31-24/h1-16H

InChI Key

JHGWRYNCGDMRHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7O6

Origin of Product

United States

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